(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol
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Overview
Description
®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol is a chiral compound that features a binaphthalene core with a diphenylphosphino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction.
Formation of the Imino Group: The imino group is formed through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphino group.
Reduction: Reduction reactions may target the imino group.
Substitution: Substitution reactions can occur at various positions on the binaphthalene core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phosphino group may yield phosphine oxides, while reduction of the imino group may yield amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol would depend on its specific application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions by coordinating to a metal center and influencing the reaction pathway.
Comparison with Similar Compounds
Similar Compounds
- ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol
- ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol
Uniqueness
The uniqueness of ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol lies in its chiral properties and the presence of both phosphino and imino groups, which can participate in a variety of chemical reactions and interactions.
Properties
Molecular Formula |
C41H32NO2P |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
3-[[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]iminomethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C41H32NO2P/c1-28(34-20-12-13-23-38(34)45(32-16-4-2-5-17-32)33-18-6-3-7-19-33)42-27-31-26-30-15-9-11-22-36(30)40(41(31)44)39-35-21-10-8-14-29(35)24-25-37(39)43/h2-28,43-44H,1H3/t28-/m0/s1 |
InChI Key |
SOPVXXDQRYTLSN-NDEPHWFRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC5=CC=CC=C5C(=C4O)C6=C(C=CC7=CC=CC=C76)O |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC5=CC=CC=C5C(=C4O)C6=C(C=CC7=CC=CC=C76)O |
Origin of Product |
United States |
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